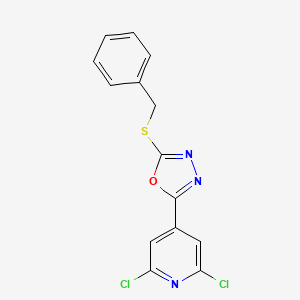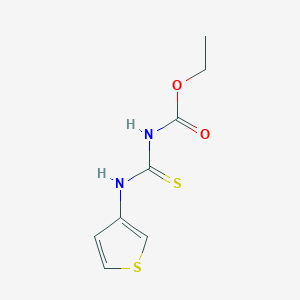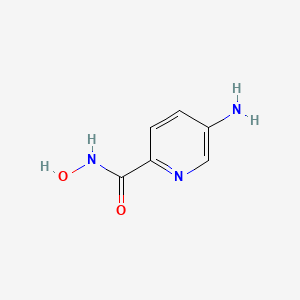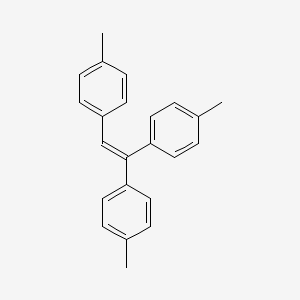
Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) is an organic compound with the molecular formula C20H16 and a molecular weight of 256.3410. It is also known by other names such as Ethylene, triphenyl-; Benzilidenediphenylmethane; Triphenylethene; Triphenylethylene; 1,1,2-Triphenylethylene; and 1,2,2-Triphenylethylene . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethenylidene group.
Métodos De Preparación
The synthesis of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by a dehydration step to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be compared with other similar compounds such as:
Triphenylethylene: Similar in structure but lacks the ethenylidene group.
Triphenylethane: Contains an ethane group instead of an ethenylidene group.
Benzilidenediphenylmethane: Similar structure but with different substituents on the benzene rings.
These comparisons highlight the unique structural features and reactivity of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-), making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6629-83-0 |
|---|---|
Fórmula molecular |
C23H22 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[1,2-bis(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-17-4-10-20(11-5-17)16-23(21-12-6-18(2)7-13-21)22-14-8-19(3)9-15-22/h4-16H,1-3H3 |
Clave InChI |
DFDOYRNMBGBYGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


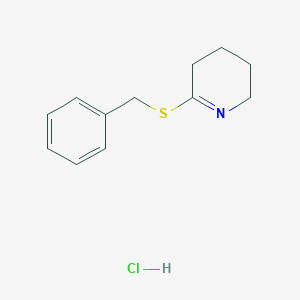
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
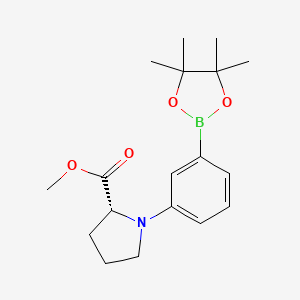






![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
